molecular formula C24H23N3O2S2 B2810934 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide CAS No. 941909-19-9

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide

Cat. No. B2810934
CAS RN: 941909-19-9
M. Wt: 449.59
InChI Key: GNAYZEBLTUVPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis and Impurities in Pharmaceuticals

A review focused on the novel synthesis of omeprazole, a proton pump inhibitor, highlights the importance of understanding pharmaceutical impurities during drug development. This study underscores the significance of innovative synthetic methods and the characterization of impurities which could be relevant for compounds with similar complexity (S. Saini et al., 2019).

Biological Activity and Environmental Fate

Research on heterocyclic compounds such as thiophenes and pyrimidines, which share structural similarities with parts of the query compound, reveals their diverse biological activities and potential environmental impact. For instance, thiophene analogues have been evaluated for carcinogenicity, indicating the broad interest in the biological effects of such compounds (J. Ashby et al., 1978).

Drug Applications and Advanced Oxidation Processes

A comprehensive review on acetaminophen degradation by advanced oxidation processes demonstrates the environmental relevance of acetamides and their derivatives. This work provides insights into the fate, by-products, and biotoxicity of pharmaceutical compounds in aquatic environments, relevant for understanding the environmental aspects of similar chemical entities (Mohammad Qutob et al., 2022).

Catalysis and Organic Synthesis

Heterocyclic N-oxides, including pyridine N-oxides, are highlighted for their utility in organic synthesis and catalysis, emphasizing the versatility of nitrogen-containing heterocycles in chemical transformations. These compounds are pivotal in developing catalysts, asymmetric synthesis, and drug discovery, indicating the potential utility of the query compound in similar applications (Dongli Li et al., 2019).

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-16-6-9-19(10-7-16)30-15-21(28)27(14-18-5-4-12-25-13-18)24-26-22-20(29-3)11-8-17(2)23(22)31-24/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAYZEBLTUVPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.